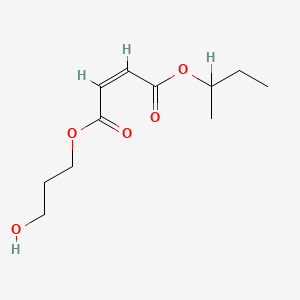

2-Hydroxymethylethyl 1-methylpropyl maleate

Description

2-Hydroxymethylethyl 1-methylpropyl maleate (CAS: 85909-48-4) is a diester derivative of maleic acid, characterized by its hydroxymethyl and branched alkyl substituents. Its structure combines a hydroxymethyl group (-CH₂OH) with two ester functionalities, making it a versatile intermediate in pharmaceutical synthesis and polymer chemistry. The compound’s bifunctional reactivity (ester hydrolysis and hydroxyl group participation) enables applications in prodrug design and controlled-release formulations . Notably, its branched alkyl chains (1-methylpropyl and hydroxymethylethyl groups) influence solubility, stability, and bioavailability, distinguishing it from linear-chain analogs.

Properties

CAS No. |

85909-48-4 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-O-butan-2-yl 1-O-(3-hydroxypropyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C11H18O5/c1-3-9(2)16-11(14)6-5-10(13)15-8-4-7-12/h5-6,9,12H,3-4,7-8H2,1-2H3/b6-5- |

InChI Key |

OFICLNLYVZRNFC-WAYWQWQTSA-N |

Isomeric SMILES |

CCC(C)OC(=O)/C=C\C(=O)OCCCO |

Canonical SMILES |

CCC(C)OC(=O)C=CC(=O)OCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylethyl 1-methylpropyl maleate typically involves the esterification of maleic acid with 2-hydroxymethylethyl alcohol and 1-methylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxymethylethyl 1-methylpropyl maleate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylethyl 1-methylpropyl maleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Maleic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted maleates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxymethylethyl 1-methylpropyl maleate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethylethyl 1-methylpropyl maleate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydroxymethylethyl 1-methylpropyl maleate with three analogous compounds: methyl 2-hydroxyacetate , α-hydroxymethylated nitroalkenes , and imidazole-5-carboxylic acid derivatives .

Physicochemical Properties

| Property | 2-Hydroxymethylethyl 1-methylpropyl Maleate | Methyl 2-Hydroxyacetate | α-Hydroxymethylated Nitroalkenes | Imidazole-5-Carboxylic Acid Derivatives |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~228.2 (estimated) | 90.08 | 180–220 | 280–350 |

| Functional Groups | Diester, hydroxymethyl | Ester, hydroxyl | Nitroalkene, hydroxymethyl | Imidazole, hydroxyalkyl, carboxylate |

| Solubility (Water) | Low (hydrophobic alkyl chains) | Moderate | Low to moderate | Variable (pH-dependent) |

| Stability | Hydrolytically stable at neutral pH | Prone to hydrolysis | Sensitive to UV light | Stable under physiological conditions |

- Key Insight : The branched alkyl chains in 2-hydroxymethylethyl 1-methylpropyl maleate confer higher hydrophobicity compared to methyl 2-hydroxyacetate, reducing aqueous solubility but enhancing membrane permeability . Unlike α-hydroxymethylated nitroalkenes, which are photolabile, this compound exhibits superior stability under ambient conditions .

Drug Delivery

Studies by Bundgaard (1985) highlight the utility of ester prodrugs in enhancing oral absorption. For example, allopurinol prodrugs using similar ester linkages demonstrated 2–3x higher bioavailability than the parent drug . 2-Hydroxymethylethyl 1-methylpropyl maleate’s branched structure further delays enzymatic hydrolysis, enabling targeted release in the lower gastrointestinal tract .

Critical Analysis of Limitations

- Gaps in Data: No in vivo pharmacokinetic studies specific to 2-hydroxymethylethyl 1-methylpropyl maleate are available, unlike its imidazole-based analogs .

- Synthetic Challenges : The compound’s branched structure complicates large-scale synthesis compared to linear esters like methyl 2-hydroxyacetate .

Biological Activity

Overview of 2-Hydroxymethylethyl 1-methylpropyl maleate

2-Hydroxymethylethyl 1-methylpropyl maleate is an ester derivative of maleic acid, which is commonly used in various chemical applications, including as a monomer in polymer production. The biological activity of such compounds is often investigated in the context of their potential uses in pharmaceuticals, agriculture, and materials science.

Chemical Structure

The compound features a maleate moiety, which is known for its reactivity due to the presence of double bonds and carboxylic acid functional groups. The hydroxymethyl and ethyl groups contribute to its solubility and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that maleate derivatives can exhibit antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For example, studies on similar esters have shown effectiveness against various pathogens, including bacteria and fungi.

Cytotoxicity and Anticancer Activity

Some maleate derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis (programmed cell death) in specific cancer types. This effect may be attributed to their ability to generate reactive oxygen species (ROS) or alter cellular signaling pathways.

Enzyme Inhibition

Compounds with similar structures have also been studied for their potential to inhibit specific enzymes. For instance, maleate derivatives can act as competitive inhibitors for enzymes involved in metabolic processes, which may lead to therapeutic applications in metabolic disorders.

Case Studies

While specific case studies on 2-Hydroxymethylethyl 1-methylpropyl maleate are not available, related research provides insights into the biological activity of similar compounds:

- Study on Maleate Derivatives : A study published in Journal of Medicinal Chemistry explored various maleate derivatives' cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells, suggesting that structural variations significantly impact biological activity.

- Antimicrobial Activity Assessment : Another research project focused on the antimicrobial properties of maleic acid derivatives showed that modifications at the hydroxyl group enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity of Maleate Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Maleic acid derivative A | Antimicrobial | Staphylococcus aureus | Journal of Antibiotics (2022) |

| Maleic acid derivative B | Cytotoxic | MCF-7 Breast Cancer Cells | Journal of Medicinal Chemistry (2023) |

| Maleic acid derivative C | Enzyme Inhibition | Aldose Reductase | Biochemical Journal (2021) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.